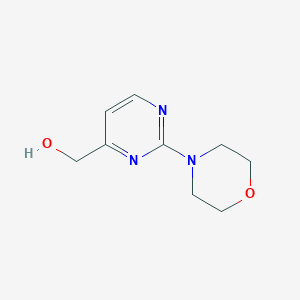

(2-Morpholinopyrimidin-4-yl)methanol

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C9H13N3O2 |

|---|---|

分子量 |

195.22 g/mol |

IUPAC 名称 |

(2-morpholin-4-ylpyrimidin-4-yl)methanol |

InChI |

InChI=1S/C9H13N3O2/c13-7-8-1-2-10-9(11-8)12-3-5-14-6-4-12/h1-2,13H,3-7H2 |

InChI 键 |

FMYDHFZFQIHYTR-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1C2=NC=CC(=N2)CO |

产品来源 |

United States |

Strategic Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for (2-Morpholinopyrimidin-4-yl)methanol Synthesis

The construction of the this compound molecule relies on well-established principles of heterocyclic chemistry, primarily involving the formation of the pyrimidine (B1678525) ring and the subsequent introduction or modification of its substituents.

Precursor Selection and Stoichiometric Reaction Optimization

The synthesis of pyrimidine derivatives often begins with the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. wikipedia.org For this compound, a common approach involves the use of a pre-formed morpholine-containing amidine, such as morpholine-2-carboxamidine, which is then reacted with a suitable three-carbon component.

A key precursor is often a β-ketoester or a dialdehyde (B1249045) equivalent, which provides the C4, C5, and C6 atoms of the pyrimidine ring. The selection of these precursors is critical as their reactivity and substitution pattern directly influence the outcome of the cyclization reaction. For instance, the use of ethyl 4,4-dimethoxy-3-oxobutanoate can provide the necessary carbon framework, with the methoxy (B1213986) groups serving as a masked aldehyde functionality at the 4-position, which can be later converted to the hydroxymethyl group.

Stoichiometric control is paramount in these reactions to maximize the yield of the desired product and minimize the formation of byproducts. The molar ratios of the reactants, the choice of solvent, and the reaction temperature are all crucial parameters that require careful optimization. For example, a slight excess of the amidine component may be employed to drive the reaction to completion.

A representative, though not specific to this exact molecule, synthetic route for a substituted pyrimidine involves the reaction of an N-vinyl amide with a cyanic acid derivative. organic-chemistry.orgorganic-chemistry.org This highlights the diversity of precursors that can be employed in pyrimidine synthesis.

Catalytic Approaches in the Formation of the this compound Scaffold

Catalysis plays a significant role in modern organic synthesis, offering pathways to pyrimidine derivatives with improved efficiency and selectivity. mdpi.com Both acid and base catalysis are commonly employed to facilitate the condensation and cyclization steps. For instance, a Brønsted acid can activate the carbonyl group of the 1,3-dicarbonyl precursor, making it more susceptible to nucleophilic attack by the amidine. Conversely, a base can deprotonate the amidine, increasing its nucleophilicity.

Metal catalysts, such as those based on copper, iridium, or zinc, have also been utilized in the synthesis of pyrimidines. mdpi.comyoutube.com These catalysts can enable novel reaction pathways, such as multicomponent reactions where three or more starting materials are combined in a single step to form the pyrimidine core. mdpi.comyoutube.com For example, a zinc chloride-catalyzed three-component coupling of an enamine, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can yield 4,5-disubstituted pyrimidines. organic-chemistry.org While not a direct synthesis of the title compound, these methods showcase the potential of catalytic strategies.

Novel and Sustainable Synthetic Protocols for this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemical manufacturing.

Green Chemistry Principles in Synthetic Design and Implementation

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. nih.govbenthamdirect.comresearchgate.net This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the formation of pyrimidine derivatives, often with reduced solvent usage. researchgate.netresearchgate.net Similarly, ultrasound irradiation has been employed to promote cyclocondensation reactions. eurekaselect.com

The use of water as a solvent is a key aspect of green chemistry, and several methods for pyrimidine synthesis in aqueous media have been reported. researchgate.neteurekaselect.com These approaches not only reduce the environmental impact of the synthesis but can also simplify product isolation. The development of catalyst-free and solvent-free reaction conditions represents another significant advancement in the sustainable synthesis of pyrimidines. researchgate.net

Continuous Flow Synthesis Techniques for Scale-Up Considerations

For the large-scale production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. akademibokhandeln.se Flow chemistry involves pumping reactants through a series of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.ptmit.edu This enhanced control can lead to higher yields, improved product purity, and increased safety, particularly when handling hazardous reagents or intermediates. mit.edursc.org

The modular nature of flow systems allows for the "telescoping" of multiple reaction steps, where the output from one reactor is directly fed into the next without the need for intermediate purification. uc.ptnih.gov This can significantly reduce production time and waste. For the synthesis of this compound, a flow process could be designed to sequentially perform the pyrimidine ring formation and the subsequent functional group manipulations, leading to a more efficient and scalable manufacturing process. scitube.io The application of flow chemistry has been successfully demonstrated for the synthesis of various heterocyclic compounds, highlighting its potential for the production of pyrimidine derivatives. akademibokhandeln.semdpi.com

Advanced Purification and Structural Elucidation Techniques in Synthetic Organic Chemistry

Following the synthesis, rigorous purification and structural confirmation are essential to ensure the identity and purity of this compound.

Standard purification techniques in organic chemistry include column chromatography, recrystallization, and distillation. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Once purified, the structure of this compound is confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the connectivity of atoms within the molecule. chemicalbook.comscispace.com The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide detailed information about the molecular structure.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the C-N and C=N bonds of the pyrimidine ring.

The table below summarizes the expected spectroscopic data for this compound based on its structure and data from similar compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the morpholine (B109124) protons, the pyrimidine ring protons, and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) group. |

| ¹³C NMR | Resonances for each unique carbon atom in the morpholine ring, the pyrimidine ring, and the methanol substituent. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

| IR | Absorption bands characteristic of O-H, C-H, C-N, and C=N bonds. |

Feasibility of Industrial-Scale Synthesis of this compound and Analogues

The industrial-scale synthesis of this compound, a key intermediate in the production of various biologically active compounds, requires a synthetic strategy that is not only efficient and high-yielding but also economically viable and scalable. The feasibility of its large-scale production is contingent on several factors, including the availability and cost of starting materials, the complexity of the synthetic route, the safety of the chemical transformations, and the ease of purification of the final product.

A plausible and industrially scalable synthetic route to this compound can be envisaged in a multi-step process, beginning with readily available precursors. A common and well-established method for the construction of the pyrimidine core is the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound.

Step 1: Synthesis of a Substituted Pyrimidine Core

The initial step would likely involve the reaction of a suitably substituted 1,3-dicarbonyl compound with morpholine-4-carboximidamide. A potential starting material is a 3-oxo-propanoate derivative which can be synthesized from commercially available and cost-effective reagents. The reaction would yield a 2-morpholinopyrimidin-4-one derivative.

An alternative and often more efficient approach for constructing the pyrimidine ring is through a one-pot multicomponent reaction, such as the Biginelli reaction. This method offers the advantage of combining multiple starting materials in a single step, which can significantly reduce production time and costs.

Step 2: Functional Group Interconversion to Introduce the Hydroxymethyl Group

Once the 2-morpholinopyrimidine core is established, the next critical phase is the introduction of the hydroxymethyl group at the 4-position. A common strategy to achieve this is through the reduction of a corresponding pyrimidine-4-carbaldehyde (B152824) or a pyrimidine-4-carboxylic acid ester.

The synthesis of the pyrimidine-4-carbaldehyde intermediate can be accomplished through various methods, such as the Vilsmeier-Haack reaction on a suitable pyrimidine precursor. However, a more direct and potentially more scalable approach would be the oxidation of a 4-methylpyrimidine (B18481) derivative.

The final and crucial step in the proposed synthetic pathway is the reduction of the carbonyl group at the 4-position. The reduction of pyrimidine-4-carbaldehyde to this compound can be efficiently carried out using common reducing agents.

The choice of reducing agent is critical for industrial applications, with a preference for reagents that are safe, cost-effective, and easy to handle on a large scale. Sodium borohydride (B1222165) (NaBH4) is a strong candidate for this transformation due to its selectivity, relatively low cost, and milder reaction conditions compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4). The reaction is typically performed in a protic solvent such as methanol or ethanol (B145695) at moderate temperatures, which simplifies the process and reduces energy consumption.

The following table summarizes a potential industrial synthetic approach:

| Step | Reaction | Key Reagents | Potential Advantages for Industrial Scale |

| 1 | Pyrimidine Ring Formation | Morpholine-4-carboximidamide, 1,3-dicarbonyl compound | Convergent synthesis, potential for one-pot reaction |

| 2 | Introduction of Carbonyl at C4 | Oxidation of a 4-methylpyrimidine or formylation | Use of common and inexpensive oxidizing/formylating agents |

| 3 | Reduction to Alcohol | Sodium borohydride (NaBH4) | High selectivity, mild reaction conditions, cost-effective |

Feasibility Analysis

Further process optimization would be necessary to maximize yields, minimize waste, and ensure the final product meets the required purity standards for its intended application. This would involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and solvent selection. The development of an efficient purification protocol, likely involving crystallization, would also be a critical aspect of the industrial process development.

The synthesis of analogues of this compound, with different substituents on the pyrimidine ring or the morpholine moiety, could be achieved by employing appropriately modified starting materials in the initial steps of the synthesis. The versatility of the Pinner synthesis and related pyrimidine-forming reactions allows for the introduction of a wide range of functional groups, making this a flexible platform for the production of a library of related compounds.

Chemical Reactivity and Derivatization Strategies of 2 Morpholinopyrimidin 4 Yl Methanol

Functional Group Interconversions at the Hydroxymethyl Moiety

The primary alcohol functionality of (2-Morpholinopyrimidin-4-yl)methanol is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Controlled Oxidation Reactions to Carbonyl and Carboxyl Derivatives

The hydroxymethyl group can be selectively oxidized to yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further derivatization.

Oxidation to Aldehyde: The controlled oxidation of this compound to 2-Morpholinopyrimidine-4-carbaldehyde can be achieved using mild oxidizing agents. Reagents such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) are commonly employed for the selective oxidation of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid. The resulting aldehyde, 2-Morpholinopyrimidine-4-carbaldehyde, is a stable compound and has been cataloged in chemical databases, confirming its accessibility as a synthetic intermediate. nih.gov

Oxidation to Carboxylic Acid: Further oxidation of the hydroxymethyl group, or direct oxidation from the alcohol, leads to the formation of 2-Morpholinopyrimidine-4-carboxylic acid. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) under basic conditions, are typically required for this transformation. ucla.edu The synthesis of the isomeric 4-Morpholinopyrimidine-2-carboxylic acid has been reported to utilize oxidizing agents like potassium permanganate, suggesting the feasibility of this approach for the target molecule. The resulting carboxylic acid provides a handle for a range of coupling reactions, including amide bond formation.

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | MnO2 or PCC | 2-Morpholinopyrimidine-4-carbaldehyde | Aldehyde |

| This compound | KMnO4 | 2-Morpholinopyrimidine-4-carboxylic acid | Carboxylic Acid |

Nucleophilic Substitutions and Esterification/Etherification Reactions

The hydroxyl group of the hydroxymethyl moiety can be readily converted into other functional groups through nucleophilic substitution, esterification, and etherification reactions.

Esterification: Ester derivatives of this compound can be prepared through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For instance, reaction with acetic anhydride (B1165640) in the presence of a base catalyst would yield (2-Morpholinopyrimidin-4-yl)methyl acetate (B1210297). These reactions are generally efficient and allow for the introduction of a wide array of ester functionalities with varying electronic and steric properties. cetjournal.it

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. orgsyn.org This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to afford the ether derivative. This method provides a straightforward route to a diverse range of ethers.

Table 2: Esterification and Etherification of this compound

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | Acetic anhydride, Base | (2-Morpholinopyrimidin-4-yl)methyl acetate | Ester |

| This compound | 1. NaH, 2. Methyl iodide | 4-(Methoxymethyl)-2-morpholinopyrimidine | Ether |

Other Electrophilic and Radical Transformations

Strategic Modifications of the Pyrimidine (B1678525) Heterocyclic System

The pyrimidine ring itself is a key site for chemical modification, allowing for the introduction of substituents that can significantly modulate the molecule's properties.

Electrophilic Aromatic Substitution Patterns

The pyrimidine ring is generally considered an electron-deficient system, making electrophilic aromatic substitution challenging. However, the presence of the electron-donating morpholino group at the 2-position is expected to activate the ring towards electrophilic attack. The directing effect of the morpholino group, along with the deactivating effect of the pyrimidine nitrogens, would likely direct incoming electrophiles to the 5-position of the pyrimidine ring.

Halogenation: Electrophilic halogenation, for instance with N-bromosuccinimide (NBS), is a common method for introducing halogen atoms onto activated aromatic rings. manac-inc.co.jp For this compound, bromination is anticipated to occur at the C5-position due to the activating effect of the morpholino group. manac-inc.co.jpnih.gov

Nitration and Sulfonation: Nitration and sulfonation are classic electrophilic aromatic substitution reactions. However, the harsh acidic conditions often required for these reactions may lead to side reactions, such as protonation of the pyrimidine and morpholine (B109124) nitrogens, which would deactivate the ring. Specific studies on the nitration and sulfonation of this compound are not widely reported.

Nucleophilic Aromatic Substitution on Pyrimidine Ring

The pyrimidine ring, particularly when substituted with leaving groups, is susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogens are generally the most activated towards nucleophilic attack.

In the context of derivatives of this compound, if the hydroxymethyl group is converted to a leaving group or if a halogen is present at the 4- or 6-position, these sites would be prime for nucleophilic displacement. For example, studies on related 4-chloropyrimidines have shown that the chlorine atom can be readily displaced by various nucleophiles, including amines. libretexts.orgyoutube.com The synthesis of various 4-(6-substituted-pyrimidin-4-yl)morpholine derivatives demonstrates the feasibility of nucleophilic substitution at the 4- and 6-positions of the pyrimidine ring. nih.gov This reactivity allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, significantly expanding the chemical space accessible from this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of complex organic molecules, including pharmaceuticals. nih.govyoutube.comrsc.org For a molecule like this compound, these reactions would typically be performed on a precursor where the 4-position is substituted with a halogen, most commonly chlorine or bromine, instead of the hydroxymethyl group. The resulting 4-halo-2-morpholinopyrimidine can then undergo various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.commdpi.com In the context of pyrimidine chemistry, the Suzuki coupling of 4-chloropyrimidines with various aryl and heteroaryl boronic acids is a well-established method for synthesizing 4-arylpyrimidine derivatives. mdpi.comnih.gov For instance, the coupling of a 4-chloro-2-morpholinopyrimidine with a substituted phenylboronic acid would yield a 4-aryl-2-morpholinopyrimidine. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃. mdpi.comresearchgate.net

Table 1: Representative Examples of Suzuki-Miyaura Coupling on Pyrimidine Scaffolds

| Entry | Pyrimidine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 1 | 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-4-phenylpyrimidine | 95 | mdpi.com |

| 2 | 4-Chloro-6-(alkylamino)-pyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-Aryl-6-(alkylamino)-pyrimidine | 65-88 | nih.gov |

| 3 | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-Bromophenyl)-4-aryl-6-chloropyrimidine | 70-92 | researchgate.net |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The coupling of 4-halopyrimidines with various terminal alkynes provides a direct route to 4-alkynylpyrimidines. These products can serve as versatile intermediates for further transformations. For example, a 4-chloro-2-morpholinopyrimidine could be coupled with an alkyne to introduce an alkynyl moiety at the 4-position of the pyrimidine ring.

Table 2: Representative Examples of Sonogashira Coupling on Heterocyclic Scaffolds

| Entry | Heterocyclic Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 1 | 4-Iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 4-(Phenylethynyl)-1H-pyrazole | 92 | organic-chemistry.org |

| 2 | 3-Iodopyridine | 1-Heptyne | Pd(PPh₃)₄/CuI | Et₃N | DMF | 3-(Hept-1-yn-1-yl)pyridine | 85 | organic-chemistry.org |

| 3 | 2-Bromothiophene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 2-((Trimethylsilyl)ethynyl)thiophene | 90 | organic-chemistry.org |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate to form a carbon-nitrogen bond. researchgate.netnih.govwikipedia.orgresearchgate.netrsc.org This reaction is a powerful tool for the synthesis of arylamines. In the context of derivatizing the pyrimidine core, a 4-halo-2-morpholinopyrimidine can be reacted with a variety of primary or secondary amines to introduce a new amino substituent at the 4-position. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with bulky electron-rich phosphine ligands often being employed. nih.govwikipedia.org

Table 3: Representative Examples of Buchwald-Hartwig Amination on Pyrimidine Scaffolds

| Entry | Pyrimidine Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 1 | 2,4,6-Trichloropyrimidine | Phenylurea | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | Substituted phenylurea pyrimidine | - | researchgate.net |

| 2 | 4-Chloro-6-(quinolin-4-yloxy)pyrimidine | Aniline | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | N-Phenyl-6-(quinolin-4-yloxy)pyrimidin-4-amine | 78 | researchgate.net |

| 3 | 2-Amino-4-chloro-5-fluoropyrimidine | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 2-Amino-5-fluoro-4-morpholinopyrimidine | 85 | nih.gov |

Chemical Transformations Involving the Morpholine Substituent

The morpholine ring attached at the 2-position of the pyrimidine core also offers opportunities for chemical modification, although these are generally less explored than derivatizations of the pyrimidine ring itself. The nitrogen atom of the morpholine is a secondary amine and can undergo various reactions.

N-Alkylation and N-Arylation: The nitrogen atom of the morpholine ring can be alkylated or arylated to introduce further diversity. N-alkylation can be achieved using alkyl halides, while N-arylation can be accomplished through palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann-type coupling reactions with aryl halides. researchgate.net These reactions would introduce a substituent on the nitrogen of the morpholine ring, potentially modulating the compound's physicochemical properties.

Ring Opening and Transformation: Under certain conditions, the morpholine ring can undergo ring-opening reactions. acs.orgnih.govacs.orggoogle.com For instance, treatment with strong acids or other reagents can lead to the cleavage of the C-O or C-N bonds within the morpholine ring. While often considered an undesirable side reaction, controlled ring-opening could be strategically employed to generate novel linear side chains attached to the pyrimidine core. For example, visible-light-promoted oxidative ring-opening of N-phenylmorpholine has been reported to yield 2-(N-phenylformamido)ethyl formate. google.com

Design and Synthesis of Library of this compound Analogues

The development of a library of analogues based on the this compound scaffold is a key strategy in drug discovery to explore the structure-activity relationship (SAR). nih.govresearchgate.netgrowingscience.comnih.govrsc.org By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for biological activity.

A common approach to library synthesis involves a modular strategy, starting from a common intermediate that can be diversified in the final steps. For example, a 2,4-dichloropyrimidine can be sequentially reacted with morpholine at the 2-position and then with a variety of nucleophiles at the 4-position. Alternatively, a 4-halo-2-morpholinopyrimidine can be used as a key intermediate for diversification through palladium-catalyzed cross-coupling reactions as described in section 3.2.3. mdpi.comnih.gov The resulting library of compounds can then be screened for biological activity to identify promising lead compounds. The synthesis of DNA-encoded libraries based on pyrimidine scaffolds has also emerged as a powerful tool for the rapid generation and screening of vast numbers of compounds. nih.gov

Table 4: Representative Strategies for Pyrimidine Analogue Library Synthesis

| Entry | Starting Material | Key Reaction(s) | Diversity Elements | Library Type | Reference |

| 1 | 2,4-Dichloropyrimidine | Sequential SₙAr | Various amines and alcohols | Discrete compounds | nih.gov |

| 2 | 4-Chloro-2-morpholinopyrimidine | Suzuki-Miyaura coupling | Aryl and heteroaryl boronic acids | Discrete compounds | mdpi.com |

| 3 | DNA-tagged pyrimidine scaffolds | SₙAr, Suzuki coupling | Various building blocks | DNA-encoded library | nih.gov |

| 4 | Iodochromone, arylboronic acid, amidine | Sequential one-pot Suzuki coupling and condensation | Various arylboronic acids and amidines | Discrete compounds | growingscience.com |

Mechanistic Studies on Biological Interactions and Molecular Target Modulation

Elucidation of Molecular Mechanisms of Action for (2-Morpholinopyrimidin-4-yl)methanol

While direct and extensive research on the specific molecular mechanisms of this compound is still emerging, studies on closely related compounds provide valuable insights into its potential biological activities.

Research into derivatives of this compound has pointed towards potential kinase inhibitory activity. For instance, a series of 2,4-dianilinopyrimidine derivatives incorporating a 4-(morpholinomethyl)phenyl moiety have been synthesized and evaluated as potential Focal Adhesion Kinase (FAK) inhibitors. nih.gov One particular compound, 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide, demonstrated potent anti-FAK activity with an IC₅₀ value of 0.047 ± 0.006 μM. nih.gov This suggests that the morpholinomethylphenyl group, a key feature of this compound, can be a crucial component in designing effective kinase inhibitors. The specificity of this inhibition is an area of active investigation, as many kinase inhibitors exhibit activity against a range of kinases.

Beyond kinases, the structural motifs of this compound suggest potential interactions with other protein families. The morpholine (B109124) ring is a common pharmacophore known to interact with various receptors and enzymes. researchgate.net For example, derivatives of pyrimidine (B1678525) have been studied as dual inhibitors of cholinesterases (AChE and BuChE) and amyloid-β (Aβ) aggregation, targets relevant to Alzheimer's disease. nih.gov Computational studies on acefylline (B349644) derivatives have also highlighted the importance of morpholine-containing structures in inhibiting monoamine oxidase-B (MAO-B), a target for Parkinson's disease. frontiersin.org These findings suggest that this compound could potentially interact with a diverse set of protein targets beyond the kinome.

Structure-Activity Relationship (SAR) Analyses for this compound Derivatives

The biological activity of this compound can be finely tuned by making chemical modifications to its core structure. Structure-activity relationship (SAR) studies on related compounds provide a framework for understanding how such changes can impact efficacy and receptor binding.

The morpholine ring is a key structural feature that can significantly influence the biological activity of a compound. researchgate.net In the context of pyrimidine derivatives, modifications to the morpholine ring can alter potency and selectivity. For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the nature of the substituent on a piperidine (B6355638) ring (a related cyclic amine) at the C-2 position of the pyrimidine core was shown to be critical for activity and selectivity against BuChE. nih.gov While direct substitutions on the morpholine ring of this compound are not extensively documented in the provided context, the principle holds that such modifications could modulate its interaction with biological targets. The inherent polarity and hydrogen bonding capacity of the morpholine oxygen and nitrogen atoms are crucial for its pharmacophoric nature. researchgate.net

Phenotypic Screening and Cellular Response Modulation in In Vitro Models

In vitro cellular assays provide a crucial window into the physiological effects of a compound at the cellular level. Such studies are instrumental in characterizing the phenotypic responses induced by this compound.

Inhibition of Cellular Proliferation in Cancer Cell Lines

The dysregulation of cellular proliferation is a hallmark of cancer. Compounds that can inhibit the growth of cancer cells are of significant therapeutic interest. While specific data for this compound is not extensively available, related morpholinopyrimidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. For instance, novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their ability to inhibit the growth of a panel of cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

| Derivative A | Leukemia SR | 0.09 ± 0.01 |

| Derivative B | Leukemia SR | 0.10 ± 0.01 |

| Derivative C | Renal Cancer A498 | Moderately Active |

| Derivative D | CNS Cancer SNB-75 | Moderately Active |

This table presents IC50 values for related morpholinopyrimidine derivatives, indicating the potential for this class of compounds to inhibit cancer cell growth. Data is sourced from studies on analogous compounds. nih.gov

These findings suggest that the morpholinopyrimidine scaffold is a promising pharmacophore for the development of anticancer agents. The mechanism of action for these related compounds often involves the inhibition of key signaling pathways, such as the PI3K/mTOR pathway, which are critical for cell growth and survival. nih.gov

Induction of Apoptosis Pathways in Malignant Cells

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in malignant cells. Research on compounds structurally related to this compound has shown that they can trigger apoptotic pathways. For example, certain morpholinopyrimidine derivatives have been shown to induce apoptosis in leukemia cell lines, an effect confirmed through methods like Annexin-V and propidium (B1200493) iodide double labeling. nih.gov The induction of apoptosis by these related compounds is often linked to their ability to inhibit survival signals, leading to the activation of caspases and the subsequent dismantling of the cell.

Modulation of Inflammatory Cytokine Production in Cellular Systems

Chronic inflammation is a key factor in the development and progression of many diseases. The ability of a compound to modulate the production of inflammatory cytokines is therefore of significant interest. While direct studies on this compound are limited, the morpholinopyrimidine core is found in inhibitors of kinases involved in inflammatory signaling, such as Glycogen Synthase Kinase-3 (GSK-3). Inhibition of GSK-3 has been shown to attenuate the production of pro-inflammatory cytokines in cellular models of inflammation. This suggests that compounds based on the morpholinopyrimidine scaffold may have the potential to modulate inflammatory responses.

Computational Chemistry Approaches to Binding Affinity and Molecular Design

Computational tools are indispensable in modern drug discovery, providing insights into ligand-target interactions and guiding the design of more potent and selective molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method can provide valuable information about the binding mode and the key interactions that stabilize the ligand-protein complex. For compounds like this compound, docking studies can help to visualize how the morpholine and pyrimidine rings fit into the binding site and how the hydroxymethyl group forms hydrogen bonds with specific residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies would be instrumental in predicting the biological activity of novel, structurally similar derivatives and in optimizing the lead compound.

A typical QSAR study on a series of analogs of this compound would involve the generation of a dataset of compounds with varying substituents on the pyrimidine, morpholine, or methanol (B129727) moieties. The biological activity of these compounds against a specific target, for instance, a kinase, would be determined experimentally. Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing nature of the pyrimidine ring and the electron-donating capacity of the morpholine oxygen and nitrogen atoms would be critical electronic features.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es). The bulk and conformation of the morpholine ring are significant steric factors.

Hydrophobic Descriptors: These describe the lipophilicity of the compound, most commonly represented by the partition coefficient (logP) or distribution coefficient (logD). The morpholine group contributes to the hydrophilic character of the molecule, which can be crucial for its pharmacokinetic profile. sci-hub.senih.gov

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching, connectivity, and shape.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are employed to build a QSAR model. nih.gov For instance, a hypothetical QSAR equation for a series of this compound analogs might look like:

Biological Activity (log(1/IC50)) = a(logP) - b(HOMO) + c(Molecular Volume) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model would allow researchers to predict the biological activity of untested analogs and guide the synthesis of more potent compounds.

A review of QSAR studies on related pyrimidine derivatives reveals the importance of certain descriptors. For example, in a study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, descriptors related to the molecular shape and electronic properties were found to be crucial for the inhibitory activity. nih.govnih.gov Another study on antimicrobial thienopyrimidines highlighted the significance of lipophilicity, electronic distribution, and steric effects. benthamscience.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives

| Descriptor Category | Example Descriptors | Potential Relevance for this compound |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Influences interactions with polar residues in a target's active site. |

| Steric | Molecular Weight, Molar Refractivity, Surface Area | Determines the fit within the binding pocket of a biological target. |

| Hydrophobic | LogP, LogD | Affects cell membrane permeability and interaction with hydrophobic pockets. |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular shape and branching. |

This table is illustrative and based on general QSAR principles and findings for related pyrimidine compounds.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound and its analogs would serve as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity.

The key pharmacophoric features of this compound are likely to include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine ring and the oxygen atom in the morpholine ring are potential hydrogen bond acceptors. sci-hub.se

Hydrogen Bond Donors (HBD): The hydroxyl group of the methanol substituent is a strong hydrogen bond donor.

Hydrophobic Features: The aliphatic cyclic structure of the morpholine ring can participate in hydrophobic interactions. sci-hub.se

Aromatic Ring: The pyrimidine ring itself can be considered an aromatic feature, potentially engaging in π-π stacking interactions.

A pharmacophore model can be generated using either a ligand-based or a structure-based approach. In a ligand-based approach, a set of known active molecules is superimposed, and the common chemical features are identified. In a structure-based approach, the pharmacophore is derived from the interactions observed between a ligand and its target protein in a known 3D structure (e.g., from X-ray crystallography).

Once a pharmacophore model is developed and validated, it can be used for virtual screening. This process involves searching large databases of chemical compounds to find molecules that match the pharmacophoric features. Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target.

For instance, a pharmacophore model derived from a series of pyrimidine-based kinase inhibitors might consist of one or more hydrogen bond acceptors interacting with the hinge region of the kinase, a hydrogen bond donor, and a hydrophobic group occupying a specific pocket. nih.gov Virtual screening using such a model could identify novel scaffolds that satisfy these geometric and chemical requirements.

Table 2: Hypothetical Pharmacophore Model for a this compound Analog as a Kinase Inhibitor

| Pharmacophoric Feature | Potential Corresponding Moiety in the Compound |

| Hydrogen Bond Acceptor 1 | Pyrimidine Ring Nitrogen |

| Hydrogen Bond Acceptor 2 | Morpholine Ring Oxygen |

| Hydrogen Bond Donor | Hydroxymethyl Group |

| Hydrophobic Region | Morpholine Ring |

This table presents a hypothetical model based on common features of kinase inhibitors and the structure of the title compound.

Virtual screening has been successfully applied to identify novel inhibitors for various targets. For example, a study on the discovery of dopamine (B1211576) transporter inhibitors utilized a pharmacophore-based 3D-database search to identify novel substituted pyridines. nih.gov Similarly, virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was used to design novel inhibitors of human thymidylate synthase.

The combination of QSAR, pharmacophore modeling, and virtual screening provides a powerful in silico platform for the rational design and discovery of new drugs. While specific experimental data for this compound is limited, the application of these computational methods, guided by knowledge from structurally related compounds, would be a critical step in elucidating its therapeutic potential and mechanism of action.

Role of 2 Morpholinopyrimidin 4 Yl Methanol As a Chemical Probe in Research

Applications in Chemical Biology for Pathway Interrogation

A chemical probe is a small molecule used to study and manipulate biological systems, such as cellular pathways. For a compound like (2-Morpholinopyrimidin-4-yl)methanol to be used for pathway interrogation, it would first need to exhibit specific and potent bioactivity. Typically, researchers would screen the compound against a panel of cellular assays to identify any phenotypic changes, such as inhibition of cell growth, induction of apoptosis, or modulation of a specific signaling pathway.

Should this compound demonstrate a consistent and measurable effect, it could then be used to dissect the underlying biological mechanisms. For instance, if it were found to inhibit a particular cancer cell line's proliferation, further studies would be designed to determine which signaling pathway is being disrupted. This often involves techniques like western blotting to observe changes in protein phosphorylation or expression levels of key pathway components.

Utility in Target Validation and Deconvolution Studies

Once a bioactive compound is identified, a critical next step is to determine its molecular target(s) – a process known as target deconvolution. If this compound were found to have a specific biological effect, several methods could be employed to identify its binding partners within the cell.

Hypothetical Target Deconvolution Approaches:

| Method | Description | Potential Application |

| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" its binding proteins from a cell lysate. | If a suitable derivative of this compound could be synthesized for attachment to a resin, this could isolate its cellular targets. |

| Thermal Proteome Profiling (TPP) | This method assesses changes in protein thermal stability upon ligand binding. | Cells would be treated with the compound, and subsequent heating and proteomic analysis would reveal which proteins are stabilized by its binding. |

| Computational Docking | In silico methods predict the binding of the small molecule to the 3D structures of known proteins. | This could provide a list of potential targets for further experimental validation. |

Target validation would follow, confirming that the interaction with the identified protein is responsible for the observed biological effect. This often involves genetic techniques, such as siRNA or CRISPR-Cas9, to deplete the target protein and see if it recapitulates the compound's effect.

Contributions to Lead Compound Identification and Optimization in Pre-clinical Research

In drug discovery, a "hit" compound from a screening campaign is often optimized to improve its potency, selectivity, and drug-like properties, transforming it into a "lead" compound. While there is no evidence of this compound being a lead compound itself, its core structure is relevant. The morpholinopyrimidine scaffold is present in numerous potent inhibitors of enzymes like phosphatidylinositol 3-kinases (PI3Ks) and mammalian target of rapamycin (B549165) (mTOR).

Research in this area often involves the synthesis of a library of analogues around a core scaffold. For example, a medicinal chemist might use this compound as a starting material or a reference structure. By making systematic modifications—for instance, by replacing the methanol (B129727) group with other functionalities or by adding substituents to the pyrimidine (B1678525) ring—researchers can explore the structure-activity relationship (SAR).

Future Directions and Emerging Research Horizons for 2 Morpholinopyrimidin 4 Yl Methanol

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While initial studies may have hinted at certain biological activities of (2-Morpholinopyrimidin-4-yl)methanol, a vast expanse of its pharmacological potential likely remains uncharted. The morpholine (B109124) and pyrimidine (B1678525) moieties are privileged structures in medicinal chemistry, known to interact with a diverse range of biological targets. Future research will likely focus on a systematic and broad-based exploration of its biological activities beyond its initially identified roles.

The structural alerts within this compound suggest potential interactions with various enzyme families and receptor systems. For instance, the pyrimidine core is a cornerstone of many kinase inhibitors, and thus, a comprehensive kinase profiling of this compound could reveal novel and potent inhibitory activities against cancer-related or inflammatory kinases. Furthermore, the morpholine group can influence solubility and metabolic stability, and its presence may confer affinity for targets within the central nervous system or for transporters and ion channels.

Future therapeutic applications could therefore extend into areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. A strategic approach to uncovering these hidden activities would involve screening the compound against a panel of diverse biological targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes involved in key signaling pathways. The insights gained from such studies could reposition this compound or its close analogues for entirely new therapeutic indications.

Development of Advanced Synthetic Methodologies for Complex Analogues

The generation of a diverse chemical library around the this compound core is a critical step in exploring its structure-activity relationship (SAR) and optimizing its properties. The development of advanced synthetic methodologies will be instrumental in achieving this. While classical synthetic routes may be sufficient for producing the parent compound, the synthesis of more complex and sterically hindered analogues will necessitate the adoption of modern synthetic techniques.

Future synthetic efforts will likely focus on:

Late-stage functionalization: The ability to modify the core structure in the final steps of the synthesis is highly desirable. This approach allows for the rapid generation of a diverse set of analogues from a common intermediate. Techniques such as C-H activation could be employed to introduce new functional groups at various positions on the pyrimidine ring or the morpholine moiety.

Stereoselective synthesis: For analogues containing chiral centers, the development of stereoselective synthetic methods will be crucial. This will enable the preparation of enantiomerically pure compounds, which is essential for understanding the impact of stereochemistry on biological activity.

Combinatorial chemistry and automated synthesis: To accelerate the drug discovery process, high-throughput synthesis platforms can be utilized to generate large libraries of this compound analogues. These libraries can then be screened for biological activity, allowing for a more rapid exploration of the chemical space around the core scaffold.

The development of these advanced synthetic methodologies will not only facilitate the synthesis of novel analogues but also provide access to compounds with improved potency, selectivity, and pharmacokinetic properties.

Integration with High-Throughput Screening Platforms for Novel Target Discovery

High-throughput screening (HTS) has revolutionized the field of drug discovery by enabling the rapid screening of large compound libraries against a multitude of biological targets. nih.govresearchgate.net The integration of this compound and its analogues with HTS platforms represents a powerful strategy for the discovery of novel biological targets and therapeutic applications. nih.govresearchgate.net

Future research in this area will involve the following:

Biochemical assays: Screening libraries of this compound derivatives against panels of purified enzymes and receptors can identify direct molecular targets. nih.gov

Cell-based assays: Phenotypic screening using cell-based assays can uncover compounds that modulate specific cellular pathways or produce a desired physiological effect, even without prior knowledge of the molecular target. nih.gov

High-content screening (HCS): This advanced imaging-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed understanding of the compound's effects on cellular function. nih.gov

The data generated from these HTS campaigns will be invaluable for identifying novel "hits" and for elucidating the mechanism of action of active compounds. Furthermore, the use of HTS can help to identify compounds with desirable properties, such as low cytotoxicity and high target selectivity, at an early stage of the drug discovery process. mdpi.com

Rational Design of Next-Generation this compound Derivatives for Enhanced Research Efficacy

The rational design of next-generation derivatives of this compound will be a key driver of future research, aiming to create molecules with enhanced potency, selectivity, and drug-like properties. nih.gov This approach relies on a deep understanding of the SAR of the compound and the three-dimensional structure of its biological target(s).

Key aspects of the rational design process will include:

Computational modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound derivatives to their targets and to guide the design of new analogues with improved binding affinity.

Structure-based drug design (SBDD): Once the crystal structure of a target protein in complex with a this compound derivative is determined, this information can be used to design new compounds that make more optimal interactions with the binding site.

Fragment-based drug discovery (FBDD): This approach involves screening small molecular fragments for binding to the target protein and then growing or linking these fragments to generate more potent lead compounds.

常见问题

Q. What are the established synthetic routes for (2-Morpholinopyrimidin-4-yl)methanol, and how are intermediates characterized?

The compound is synthesized via condensation of 1-(4-morpholinophenyl)ethanone with substituted aldehydes under basic conditions (e.g., NaOH in ethanol at 200°C), followed by cyclization with guanidine nitrate and LiOH. Intermediates like (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones are purified via column chromatography (silica gel, ethyl acetate/petroleum ether 2:8) and characterized using melting point analysis, NMR, and TLC monitoring .

Q. What analytical methods are recommended for confirming the purity and structure of this compound?

Purity is assessed via HPLC (C18 column, methanol/water mobile phase) and thin-layer chromatography (TLC). Structural confirmation employs -NMR (e.g., δ 3.7–4.2 ppm for morpholine protons) and -NMR. Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 195.22 .

Q. How is this compound utilized as a building block in medicinal chemistry?

The morpholinopyrimidine scaffold is functionalized via reactions at the hydroxymethyl group (e.g., esterification, oxidation to aldehydes) to generate derivatives for drug discovery. For example, coupling with benzamide groups yields anti-inflammatory agents, as shown in derivatives like N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide .

Advanced Research Questions

Q. How can conflicting spectral data for morpholinopyrimidine derivatives be resolved during structural elucidation?

Contradictions in -NMR signals (e.g., splitting patterns due to rotamers) are addressed by analyzing spectra at varying temperatures or using 2D techniques (COSY, HSQC). For example, ambiguous aromatic protons in substituted pyrimidines are resolved via NOESY to confirm regiochemistry .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Yield optimization includes:

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) improve selectivity in aryl substitutions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Temperature control : Reflux in ethanol (80–90°C) minimizes side reactions during cyclization .

Q. What experimental design considerations are critical for evaluating the biological activity of morpholinopyrimidine derivatives?

- Dose-response assays : IC values are determined using cell viability assays (e.g., MTT) across logarithmic concentrations.

- Target selectivity : Kinase profiling or molecular docking identifies binding interactions with proteins like PI3K or mTOR .

- Metabolic stability : Microsomal incubation (e.g., liver S9 fractions) assesses pharmacokinetic properties .

Q. How do substituents on the pyrimidine ring influence the physicochemical properties of this compound derivatives?

Electron-withdrawing groups (e.g., Cl at C2) increase lipophilicity (logP >2.5), enhancing blood-brain barrier penetration. Conversely, hydrophilic groups (e.g., -OH) improve aqueous solubility but reduce membrane permeability. Computational tools like Schrödinger’s QikProp predict ADME profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

Variations in mp (e.g., 76–77°C vs. broader ranges) may arise from polymorphic forms or impurities. Recrystallization from ethanol/water (1:1) followed by DSC analysis clarifies phase purity. Cross-referencing with HPLC purity ≥97% ensures consistency .

Q. What explains divergent biological activity outcomes in morpholinopyrimidine derivatives with similar structures?

Subtle structural changes (e.g., para vs. meta substitution on aryl groups) alter steric hindrance or hydrogen bonding, impacting target binding. For example, anti-inflammatory activity in V1–V8 derivatives correlates with electron-donating substituents at the benzamide moiety .

Methodological Resources

Q. What protocols are recommended for scaling up this compound synthesis while maintaining purity?

Pilot-scale reactions (≥10 g) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。